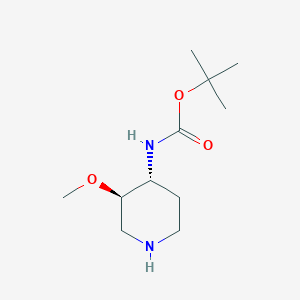

trans-4-(Boc-amino)-3-methoxypiperidine

Description

Strategic Significance of Piperidine (B6355638) Scaffolds in Complex Molecular Design

The strategic incorporation of piperidine moieties into drug candidates can significantly influence their pharmacological profile. These scaffolds can act as versatile building blocks, allowing for the systematic exploration of chemical space around a core structure. elsevier.com By modifying the substitution pattern on the piperidine ring, chemists can fine-tune a molecule's properties, including its potency, selectivity, and pharmacokinetic characteristics. The piperidine framework is a common feature in drugs targeting a wide range of conditions, including cancer, infectious diseases, and neurological disorders. Current time information in St Louis, MO, US.

The Role of Stereochemistry in Piperidine-Based Molecular Architecture

The introduction of stereocenters into the piperidine ring dramatically expands its utility in molecular design. The spatial arrangement of substituents can have a profound impact on a molecule's ability to bind to its biological target. Chiral piperidine derivatives offer a more refined tool for probing the often-chiral environment of protein binding pockets. The precise orientation of functional groups can lead to enhanced binding affinity and selectivity, which are critical for developing effective and safe medicines. Consequently, the stereoselective synthesis of substituted piperidines is a major focus of modern organic chemistry.

Position of trans-4-(Boc-amino)-3-methoxypiperidine within the Landscape of Substituted Piperidine Building Blocks

This compound, more precisely defined as (3R,4S)-tert-butyl (3-methoxypiperidin-4-yl)carbamate, is a chiral building block that offers a unique combination of functionalities. The "trans" configuration refers to the relative stereochemistry of the methoxy (B1213986) and Boc-amino groups on the piperidine ring. The Boc (tert-butyloxycarbonyl) group serves as a common protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule.

This specific substitution pattern, with a methoxy group at the 3-position and a protected amine at the 4-position, provides a scaffold with distinct polarity and hydrogen bonding capabilities. Such 3,4-disubstituted piperidines are valuable intermediates in the synthesis of more complex molecules, particularly in the field of drug discovery where precise control over molecular architecture is paramount. While detailed research findings on the specific applications of this compound are not extensively published, its availability as a commercial building block points to its utility in synthetic campaigns.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in organic synthesis.

| Property | Value |

| IUPAC Name | (3R,4S)-tert-butyl (3-methoxypiperidin-4-yl)carbamate |

| CAS Number | 1363378-22-6 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| Appearance | Solid |

| SMILES | CO[C@H]1C@@HCCNC1 |

| InChI Key | BSSCFNOPCQQJAZ-RKDXNWHRSA-N |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSCFNOPCQQJAZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 4 Boc Amino 3 Methoxypiperidine

Enantioselective Synthesis Approaches

The generation of optically pure trans-4-(Boc-amino)-3-methoxypiperidine hinges on methods that can precisely control the formation of its stereocenters. Enantioselective synthesis is paramount in producing a single enantiomer, which is often crucial for achieving the desired pharmacological activity.

Chiral Pool Strategies for Accessing Optically Pure Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter that guides the formation of new chiral centers. Natural α-amino acids, such as L-glutamic acid, are common starting points for the synthesis of substituted piperidines. researchgate.net

A plausible synthetic route commencing from a chiral pool precursor like L-glutamic acid would involve a series of transformations to construct the piperidine (B6355638) ring with the desired stereochemistry. For instance, a multi-step sequence could begin with the esterification of L-glutamic acid, followed by protection of the amino group. Subsequent reduction of the carboxylic acid moieties would yield a diol, which can then be converted to a ditosylate. Cyclization with an appropriate amine would then furnish the chiral piperidine core. researchgate.net Another established chiral pool starting material for piperidine synthesis is L-malic acid. researchgate.net A route starting from L-malic acid has been successfully employed to synthesize a key intermediate, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, in 16 steps with a high enantiomeric excess (>98% ee). researchgate.net

The key advantage of this strategy is the transfer of chirality from the starting material to the final product, often with high fidelity. However, these routes can be lengthy and may require extensive protecting group manipulations.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a more direct approach to enantiomerically enriched piperidines by creating chiral centers using a substoichiometric amount of a chiral catalyst.

Biocatalysis, particularly using enzymes like ω-transaminases (ω-TAs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. mdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity. researchgate.net The application of ω-TAs can be envisioned in a dynamic kinetic resolution process to produce the desired enantiomer of a 4-aminopiperidine (B84694) derivative from a corresponding 4-piperidone (B1582916) precursor. researchgate.net

A chemoenzymatic strategy for a related chiral piperidine, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, has been developed starting from ethyl N-Boc-D-pyroglutamate. researchgate.net This process involves a transamination-spontaneous cyclization cascade catalyzed by a transaminase, achieving a high optical purity of >99.9% enantiomeric excess. researchgate.net The use of ω-transaminases is particularly attractive for industrial applications due to the mild reaction conditions, high selectivity, and the potential for creating environmentally benign processes. mdpi.comresearchgate.net

Table 1: Representative Data for ω-Transaminase Catalyzed Synthesis of Chiral Amines

| Substrate | ω-Transaminase | Amine Donor | Product Enantiomeric Excess (ee) |

| Prochiral Ketone | ATA-036 | Isopropylamine | >99% |

| Racemic Amine (DKR) | Engineered ω-TA | Alanine | >99% |

This table presents typical data for ω-transaminase reactions on relevant substrates and is for illustrative purposes.

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. Chiral thiourea (B124793) catalysts, for instance, are effective in promoting enantioselective Michael-type cyclization reactions to form chiral heterocycles. The synthesis of this compound could potentially be achieved through an organocatalytic domino reaction, constructing the piperidine ring with high diastereo- and enantioselectivity.

Metal-catalyzed asymmetric synthesis provides another powerful avenue. Rhodium and Ruthenium complexes with chiral ligands are known to catalyze the asymmetric hydrogenation of unsaturated precursors to yield chiral piperidines. researchgate.net For example, an unprecedented Rh-catalyzed enantioselective and diastereoselective hydrogenation of α,β-disubstituted unsaturated lactams has been reported to produce enantiomerically pure trans-3,4-disubstituted piperidines. researchgate.net

Table 2: Examples of Catalysts Used in Asymmetric Synthesis of Piperidine Derivatives

| Catalyst Type | Ligand/Catalyst Example | Reaction Type | Typical Enantiomeric Excess (ee) |

| Organocatalyst | Chiral Thiourea | Michael Addition | 90-99% |

| Metal Catalyst | Rh-DuanPhos | Asymmetric Hydrogenation | >95% |

| Metal Catalyst | Ru-BINAP | Dynamic Kinetic Resolution | >98% |

This table provides examples of catalyst systems used for the synthesis of chiral piperidines and is for illustrative purposes.

Diastereoselective Control in Functionalization Reactions

Once the piperidine ring is formed, or during its formation, controlling the relative stereochemistry of the substituents is crucial to obtain the desired trans isomer.

In substrate-controlled reactions, the existing stereochemistry of the substrate dictates the stereochemical outcome of a subsequent reaction. A common strategy to install the trans-3,4-substitution pattern on a piperidine ring is through the stereoselective ring-opening of a chiral epoxide.

For instance, a synthesis could proceed via a chiral N-protected-3,4-epoxypiperidine. The regioselective and stereospecific opening of this epoxide at the C4 position with an amine nucleophile would lead to a trans-4-amino-3-hydroxypiperidine derivative. The subsequent methylation of the hydroxyl group would then yield the target molecule. The stereochemical course of the epoxide opening is typically governed by an SN2 mechanism, resulting in an inversion of configuration at the center of attack.

Another approach involves the diastereoselective reduction of a ketone. For example, the reduction of a suitably substituted 4-(Boc-amino)-3-oxopiperidine could be controlled to favor the formation of the trans-alcohol, which can then be methylated. The choice of reducing agent and reaction conditions plays a critical role in directing the stereochemical outcome.

Directed Functionalization via Auxiliary-Mediated Processes

The direct and selective functionalization of C-H bonds in saturated heterocycles like piperidine represents a powerful strategy for their synthesis and modification. Auxiliary-mediated processes, where a directing group guides a reagent to a specific C-H bond, have emerged as a key technology in this field.

Research has demonstrated the utility of amide-based directing groups for the C-H functionalization of N-heterocycles. acs.org For instance, an aminoquinoline auxiliary attached at the C(3) position of a piperidine ring can direct palladium-catalyzed arylation to the C(4) position with high regio- and stereoselectivity, favoring the cis-product. acs.org While this specific example leads to a different substitution pattern, the underlying principle of using a removable auxiliary to control the position and stereochemistry of a new substituent is broadly applicable. Computational and experimental studies have provided insights into the mechanism, highlighting the influence of the directing group on the energetic barriers of oxidative addition and reductive elimination steps in the catalytic cycle. acs.org

Another approach involves the use of an amidine auxiliary to direct the functionalization of 1,2-dihydropyridines. rsc.org This method allows for stereoselective addition of nucleophiles and subsequent functionalization, ultimately leading to highly substituted piperidines after reduction. rsc.org These strategies underscore the potential of auxiliary-mediated C-H functionalization to construct complex piperidine derivatives, although direct application to the synthesis of this compound from a simple piperidine precursor via this method is not explicitly detailed in the reviewed literature. The development of new directing groups and catalytic systems continues to expand the scope and efficiency of these transformations. acs.org

Development of Efficient Racemic Synthetic Pathways

While asymmetric synthesis is often the ultimate goal, the development of efficient racemic routes is a critical first step. These pathways provide access to the target molecule, allowing for biological evaluation and serving as a foundation for future enantioselective adaptations.

Multistep linear syntheses remain a conventional and widely used approach for constructing complex molecules like substituted piperidines. These strategies involve the sequential modification of a starting material through a series of individual reactions. For example, a common strategy for preparing 4-aminopiperidine derivatives involves starting from a commercially available piperidone. google.com A typical sequence might involve the formation of an oxime from N-benzyl-4-piperidone, followed by reduction, protection of the resulting amino group with a Boc group, and finally, debenzylation. google.com

Another linear approach could start from a substituted pyridine (B92270). The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, for instance, has been achieved through the hydrogenation of a functionalized pyridine precursor. researchgate.net Such routes, while often lengthy, can be advantageous if the intermediates are crystalline and easily purified, making them amenable to large-scale production. researchgate.net The synthesis of various piperidine-containing pharmaceuticals often relies on these well-established, step-by-step procedures. beilstein-journals.org

Another convergent strategy involves the regioselective ring-opening of an epoxide. For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the ring-opening of N-benzyl-3-methyl-3,4-epoxipiperidine. researchgate.net This epoxide is readily prepared in two steps from the corresponding pyridinium (B92312) salt. researchgate.net Such approaches, where key structural features are installed by combining different building blocks, are powerful tools for the efficient construction of complex piperidines.

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For instance, in the synthesis of a key intermediate for a protein kinase inhibitor, two routes were evaluated, with the pyridine hydrogenation approach proving more suitable for kilogram-scale preparations due to the crystallinity and purity of its intermediates. researchgate.net

The choice of reagents is also critical. A method for preparing 4-Boc-aminopiperidine avoids hazardous reagents like lithium aluminum hydride by using a Pd/C catalytic hydrogenation, making the process safer for industrial application. google.com Optimization can also involve fine-tuning catalyst loading, reaction times, and purification methods. For example, in the synthesis of an aminopiperidine-fused imidazopyridine, a base-catalyzed dynamic crystallization-driven process was used to epimerize an undesired cis-isomer to the desired trans-isomer, which could then be directly crystallized from the reaction mixture in high yield and purity. nih.gov

The table below summarizes various synthetic strategies for piperidine derivatives, highlighting the diversity of approaches available.

| Strategy | Key Features | Starting Material Example | Target/Intermediate Example | Ref |

| Linear Synthesis | Sequential reactions, well-established. | N-benzyl-4-piperidone | 4-Boc-aminopiperidine | google.com |

| Convergent Synthesis | Combining key fragments, efficient. | Chiral nitro diester | Functionalized piperidinone | nih.gov |

| Pyridine Hydrogenation | Reduction of a pyridine ring. | Functionalized pyridine | cis-N-benzyl-3-methylamino-4-methylpiperidine | researchgate.net |

| Epoxide Ring-Opening | Stereocontrolled introduction of substituents. | N-benzyl-3-methyl-3,4-epoxipiperidine | cis-3-methyl-4-aminopiperidine | researchgate.net |

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. The choice and application of protecting groups are critical in the synthesis of complex molecules like this compound.

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for the nitrogen atom of the piperidine ring and for amino substituents. There are several key reasons for its widespread use:

Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic conditions, as well as some reducing agents. This stability allows for selective transformations at other positions of the piperidine ring without affecting the protected nitrogen.

Ease of Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) under mild basic conditions. wisc.edu

Ease of Removal: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. beilstein-journals.org This orthogonality allows for deprotection without affecting other acid-labile groups if the conditions are chosen carefully.

Influence on Reactivity and Conformation: The presence of the bulky Boc group on the piperidine nitrogen can influence the conformation of the ring and the stereochemical outcome of reactions at adjacent positions. It can also deactivate the nitrogen, preventing it from acting as a nucleophile or base in subsequent reaction steps. researchgate.net

Crystallinity of Intermediates: Boc-protected intermediates are often crystalline solids, which facilitates their purification by recrystallization. nih.gov This is a significant advantage in multistep syntheses, particularly for large-scale production.

The synthesis of (R)-3-(Boc-amino)piperidine, an important intermediate for pharmaceuticals, highlights the utility of the Boc group. chemicalbook.com In this context, the Boc group protects the amino substituent, allowing for modifications at other positions of the piperidine ring. The table below outlines the advantages of using the Boc protecting group.

| Feature | Description |

| Stability | Resistant to many common reagents and reaction conditions. |

| Introduction | Readily introduced using standard reagents like Boc₂O. |

| Removal | Cleaved under mild acidic conditions. |

| Reactivity Control | Deactivates the nitrogen and can direct stereochemistry. |

| Purification | Often leads to crystalline and easily purified intermediates. |

Selective Introduction and Cleavage of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities. semanticscholar.org Its widespread use stems from its general stability under a variety of reaction conditions and, most importantly, the specific and mild conditions required for its removal. semanticscholar.orgorganic-chemistry.org

Introduction of the Boc Group

The most prevalent method for the introduction of the Boc protecting group onto a primary or secondary amine, such as the 4-amino group of a piperidine precursor, involves the use of di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reaction is typically performed in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack of the amine on the anhydride. The choice of base and solvent can be adapted for different substrates, including those with other sensitive functional groups. organic-chemistry.org For sterically hindered amines, specific catalysts or conditions may be employed to achieve efficient protection. A general scheme for Boc protection is reacting the amine with Boc₂O in the presence of a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic aqueous-organic system. organic-chemistry.orggoogle.com

Table 1: Reagents for Boc Group Introduction Click on a row to view more details.

| Reagent | Base (Example) | Solvent (Example) | Typical Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/Dioxane | 0 °C to Room temperature |

Cleavage of the Boc Group

The defining characteristic of the Boc group is its lability under acidic conditions, which proceeds through the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected amine. This allows for its selective removal in the presence of other protecting groups that are stable to acid, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz groups. organic-chemistry.org

The standard and most frequently utilized method for Boc deprotection is treatment with strong, non-nucleophilic acids. semanticscholar.org Trifluoroacetic acid (TFA), often used as a 25-50% solution in an inert solvent like dichloromethane (DCM), is highly effective for this purpose, typically achieving complete deprotection rapidly at room temperature. peptide.com An alternative is the use of hydrogen chloride (HCl) in an organic solvent, such as dioxane or ethyl acetate. semanticscholar.org The choice of reagent can be critical to avoid side reactions with other functionalities present in the molecule.

Table 2: Common Conditions for Boc Group Cleavage Click on a row to view more details.

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% v/v, Room Temp, 5-30 min | Most common method; volatile byproducts. peptide.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | ~4M solution, Room Temp | Provides the amine as a hydrochloride salt. |

| Hydrogen Chloride (HCl) | Ethyl Acetate | Saturated solution, 0 °C to RT | Milder alternative to TFA. semanticscholar.org |

Stereochemical Elucidation and Characterization Methodologies

Spectroscopic Techniques for Configurational and Conformational Assignment

Spectroscopic methods are indispensable tools for the structural elucidation of organic molecules. For trans-4-(Boc-amino)-3-methoxypiperidine, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provides detailed insights into its molecular framework, including the relative configuration of its substituents and their conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of molecules in solution. For a comprehensive analysis of this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. Key signals would include those for the Boc group's tert-butyl protons (typically a singlet around 1.4 ppm), the methoxy (B1213986) group protons (a singlet around 3.3-3.5 ppm), and a complex set of multiplets for the piperidine (B6355638) ring protons. The chemical shifts and, crucially, the coupling constants (J-values) between adjacent protons are indicative of their dihedral angles, which in turn helps to define the chair conformation of the piperidine ring and the axial or equatorial positions of the substituents. The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the Boc group (around 155 ppm) and the carbon bearing the methoxy group (around 80-85 ppm). rsc.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton connectivity around the piperidine ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects protons that are close in space, irrespective of whether they are bonded. For this compound, a key NOE correlation would be expected between the axial protons on the same side of the ring. The presence or absence of NOEs between the protons at C3 and C4 and other ring protons can definitively establish their trans relationship and their axial/equatorial orientation.

A representative table of expected NMR data, based on analogous structures found in the literature, is provided below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.4 |

| Boc (C=O) | - | ~154.6 |

| OCH₃ | ~3.4 (s, 3H) | ~56.0 |

| Piperidine Ring CH | 2.5 - 4.0 (m) | 40 - 80 |

| Piperidine Ring CH₂ | 1.5 - 3.0 (m) | 25 - 50 |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity (s = singlet, m = multiplet) and integration are also key identifiers.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm the presence of the key structural motifs.

The most prominent peaks would include:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the Boc-protected amine.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the piperidine ring and the methyl groups. nist.gov

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group of the Boc protecting group. nih.gov

C-O Stretch: Absorptions corresponding to the C-O bonds of the methoxy and Boc groups would be expected in the 1050-1250 cm⁻¹ region. thermofisher.com

The following table summarizes the expected characteristic FT-IR absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3400 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | 1680 - 1710 |

| Ether/Carbamate (C-O) | Stretch | 1050 - 1250 |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can establish the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.net For this compound, this technique would not only confirm the trans relationship between the amino and methoxy groups but also, if a chiral resolving agent is used or if the crystallization occurs in a chiral space group, it can determine whether the molecule is the (3R, 4R) or (3S, 4S) enantiomer. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional architecture in the solid state. nih.gov

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is essential to assess its enantiomeric purity, especially in a pharmaceutical context. Chiral analytical techniques are employed to separate and quantify the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of the enantiomers of this compound, a common approach would be to use a CSP based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives. chemicalbook.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good separation (resolution). mzcloud.org The presence of the Boc group provides a chromophore that allows for detection by a UV detector.

A hypothetical chiral HPLC method is outlined in the table below.

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~210-230 nm |

| Expected Outcome | Two baseline-separated peaks corresponding to the (3R, 4R) and (3S, 4S) enantiomers. |

Optical Rotation Measurements

Chiral molecules have the property of rotating the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, measuring the optical rotation would confirm its chirality and, when compared to a known standard, could be used to identify the specific enantiomer and assess its enantiomeric purity. For instance, a positive rotation might be designated as (+), corresponding to one enantiomer, while a negative rotation (-) would indicate the other. arkat-usa.org

Strategic Applications of Trans 4 Boc Amino 3 Methoxypiperidine As a Key Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The utility of trans-4-(Boc-amino)-3-methoxypiperidine extends to its role as a foundational element in the assembly of intricate organic structures. The defined trans stereochemistry of the substituents on the piperidine (B6355638) ring provides a rigid scaffold, enabling chemists to build complex molecules with predictable spatial orientations. This is crucial for applications where the three-dimensional shape of a molecule dictates its function, such as in the development of highly specific enzyme inhibitors or receptor ligands.

Construction of Diverse Heterocyclic Systems

The piperidine ring is a prevalent structure in a vast number of biologically active compounds and natural products. guidetopharmacology.org this compound is not just a piperidine source but also a precursor for creating more complex, fused, and spirocyclic heterocyclic systems. The Boc-protected amine can be deprotected to reveal a reactive primary amine, which can then participate in cyclization reactions to form new rings. For example, this amine can be used as a nucleophile to react with electrophilic centers, leading to the formation of fused systems like pyrazolo-piperidines or triazolo-piperidines. Such synthetic strategies are employed to generate novel chemical entities for screening in drug discovery programs. nih.gov

Synthesis of Spatially Defined Molecular Architectures

The pre-defined trans relationship between the amino and methoxy (B1213986) groups on the piperidine ring is a critical feature for synthesizing molecules with specific three-dimensional geometries. This stereochemical control is essential in creating compounds that can fit precisely into the binding sites of biological targets like proteins and enzymes. The chair-like conformation of the piperidine ring, combined with the fixed orientation of its substituents, reduces the conformational flexibility of the final molecule. This rigidity helps in designing potent and selective drugs by minimizing the entropic penalty upon binding to a target. This approach has been instrumental in the development of molecules targeting complex biological systems where shape complementarity is key. nih.gov

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The piperidine moiety is a cornerstone in pharmaceutical design, found in numerous FDA-approved drugs. guidetopharmacology.orgacs.org The specific structure of this compound makes it an ideal precursor for pharmacologically active scaffolds, particularly in the development of epigenetic modulators and other targeted therapies.

Design and Development of Novel Piperidine-Containing Drug Candidates

This building block has been instrumental in the synthesis of advanced clinical and preclinical drug candidates. A prominent example is its use in the synthesis of Iadademstat (ORY-1001), a potent and selective inhibitor of the enzyme Lysine-Specific Demethylase 1 (KDM1A), a key target in the treatment of certain cancers like acute myeloid leukemia (AML) and solid tumors. google.comnih.govyoutube.com The synthesis of Iadademstat and related compounds leverages the piperidine core of this compound to correctly orient the functional groups required for potent and irreversible inhibition of the KDM1A enzyme. guidetopharmacology.orggoogle.com

Another significant area is the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical regulators of gene expression and are implicated in cancer and inflammatory diseases. The compound Molibresib (I-BET-762, GSK525762) is a powerful BET inhibitor whose structure incorporates a sophisticated heterocyclic system built upon a substituted piperidine framework. nih.govgoogle.comcellsignal.comcaymanchem.com The specific substitution pattern of the piperidine is crucial for achieving high-affinity binding to the acetyl-lysine binding pockets of BET proteins. nih.gov

Below is a table detailing the activity of some drug candidates synthesized using piperidine scaffolds related to this compound.

| Compound Name | Target | Biological Activity (IC₅₀ / K_D) | Disease Indication |

| Iadademstat (ORY-1001) | KDM1A/LSD1 | IC₅₀ < 20 nM google.com | Acute Myeloid Leukemia, Solid Tumors google.comoryzon.com |

| Molibresib (I-BET-762) | BET Bromodomains | IC₅₀ = 32.5-42.5 nM medchemexpress.com | Cancer, Inflammation cellsignal.comresearchgate.net |

| GSK2801 | BAZ2A/BAZ2B | K_D = 257 nM (BAZ2A), 136 nM (BAZ2B) acs.orgthesgc.org | Cancer (Research) acs.orgnih.gov |

This table presents data for illustrative purposes on drug candidates containing similar structural motifs. The data is based on publicly available research.

Contribution to Scaffold Diversity in Medicinal Chemistry Research

The quest for novel drugs is heavily reliant on the ability to generate diverse libraries of complex molecules. The use of building blocks with 3D shapes, like substituted piperidines, is increasingly favored over flat, aromatic structures to explore new chemical space and improve drug properties. acs.org this compound provides a unique scaffold that combines several desirable features: a defined stereochemistry, a protected amine ready for diverse chemical modifications, and a methoxy group that can influence solubility and metabolic stability. This allows medicinal chemists to systematically modify different parts of the molecule, creating a wide array of derivatives for structure-activity relationship (SAR) studies. This systematic exploration is fundamental to optimizing lead compounds into effective and safe medicines. nih.gov

Methodological Advancements Facilitated by the Compound

While not leading to the invention of entirely new classes of reactions, this compound has served as a valuable substrate in the application and refinement of modern synthetic methodologies. Its well-defined structure and functional group handles make it an excellent test case for new synthetic protocols. For instance, its primary amine (after Boc deprotection) is often used in advanced coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination or reductive amination, to attach complex aryl or heteroaryl groups. oryzon.com The successful application of these powerful reactions using this substrate helps demonstrate the scope and utility of these methods for building the complex piperidine-containing molecules that are highly sought after in the pharmaceutical industry. google.com

Exploration of Novel Chemical Transformations with Piperidine Substrates

The inherent reactivity of the piperidine ring system, coupled with the directing and modifying effects of its substituents, makes this compound a fertile ground for the exploration of novel chemical transformations. Research in this area focuses on leveraging the existing stereochemistry and functional groups to forge new, complex molecular architectures.

One key area of investigation involves the diastereoselective functionalization of the piperidine ring. The presence of the C3-methoxy group can influence the stereochemical outcome of reactions at other positions on the ring, such as the piperidine nitrogen or the carbon backbone. For instance, metal-catalyzed C-H activation reactions can be directed by the methoxy group, enabling the introduction of new substituents at specific and otherwise inaccessible positions. The development of such methodologies is crucial for expanding the chemical space accessible from this piperidine core.

Furthermore, transformations involving the cleavage of the C-O bond of the methoxy group can open up pathways to novel derivatives. For example, treatment with strong Lewis acids can lead to the formation of a key enamine intermediate, which can then participate in a variety of cycloaddition or conjugate addition reactions. These transformations allow for the construction of fused or spirocyclic ring systems, which are of significant interest in the design of new therapeutic agents.

The Boc-protected amino group also plays a pivotal role in directing chemical transformations. While its primary function is protection, its presence can influence the reactivity of neighboring groups. Moreover, upon deprotection, the resulting primary amine serves as a handle for a multitude of subsequent reactions, which will be discussed in the following section.

| Transformation Type | Reagents/Conditions | Product Class | Significance |

| Diastereoselective C-H Activation | Rh(III) catalysts, directing group | Functionalized Piperidines | Access to novel substitution patterns |

| C-O Bond Cleavage/Rearrangement | Lewis Acids (e.g., BBr3) | Enamines, Piperidinones | Formation of versatile intermediates |

| Cycloaddition Reactions | Dienophiles, Heat/Catalysis | Fused/Spirocyclic Systems | Construction of complex scaffolds |

Development of Efficient Coupling and Derivatization Reactions

The true synthetic power of this compound is most evident in its application in coupling and derivatization reactions. The ability to selectively functionalize the piperidine nitrogen and the deprotected C4-amino group allows for the systematic and efficient construction of compound libraries for drug discovery and other applications.

Upon removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), the free primary amine at the C4 position becomes available for a wide range of transformations. Standard acylation or sulfonylation reactions with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) are routinely employed to introduce a diverse array of substituents. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the coupling partner.

Another critical class of reactions is the reductive amination of the deprotected amine with aldehydes or ketones. This powerful transformation allows for the introduction of a wide variety of alkyl or aryl-alkyl groups at the C4-amino position, further expanding the accessible chemical diversity.

The piperidine nitrogen itself is a key site for derivatization. N-alkylation reactions with alkyl halides or N-arylation reactions, often employing palladium or copper catalysts (e.g., Buchwald-Hartwig amination), are common strategies. The steric hindrance imposed by the adjacent C3-methoxy group can influence the efficiency of these reactions, sometimes requiring more forcing conditions or specialized catalytic systems.

The development of orthogonal protecting group strategies is also a significant area of research. By employing a different protecting group on the piperidine nitrogen, chemists can selectively deprotect and functionalize one nitrogen atom in the presence of the other, allowing for the precise and controlled synthesis of highly complex piperidine derivatives.

| Reaction Type | Coupling Partner | Reagents/Conditions | Product Functionality |

| N-Acylation | Acyl Chlorides, Carboxylic Acids | Base, Coupling Agents (HATU, EDC) | Amides |

| N-Sulfonylation | Sulfonyl Chlorides | Base | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Reducing Agents (e.g., NaBH(OAc)3) | Secondary/Tertiary Amines |

| N-Arylation | Aryl Halides | Pd or Cu catalysts, Base | N-Aryl Piperidines |

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of functionalized piperidines is increasingly benefiting from the adoption of flow chemistry. acs.org This technology enables rapid, scalable, and highly controlled reactions, often leading to improved yields and diastereoselectivities within minutes, compared to traditional batch processes. acs.orgorganic-chemistry.org For a molecule like trans-4-(Boc-amino)-3-methoxypiperidine, flow chemistry offers the potential for safer handling of reactive intermediates and reagents, precise temperature and pressure control, and the ability to perform multi-step sequences in a continuous fashion.

Automated synthesis platforms, coupled with flow reactors, could allow for the rapid generation of a library of derivatives based on the this compound scaffold. For instance, a flow electrochemistry-enabled process could be envisioned for specific modifications, similar to methods developed for other N-substituted piperidines. nih.gov The integration of real-time reaction monitoring and machine learning algorithms with these automated systems can further optimize reaction conditions to maximize yield and purity, accelerating the discovery of new chemical entities.

Table 1: Comparison of Batch vs. Flow Synthesis for Piperidine (B6355638) Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes acs.org |

| Scalability | Challenging, requires re-optimization | Straightforward by extending run time acs.orgorganic-chemistry.org |

| Safety | Higher risk with exothermic reactions/toxic reagents | Enhanced safety, smaller reaction volumes |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters acs.org |

| Reproducibility | Can be variable between batches | High reproducibility |

Sustainable and Green Chemistry Approaches in its Production and Utilization

The principles of green chemistry are driving a shift towards more sustainable synthetic methods. For piperidine derivatives, this includes the use of biocatalysis and chemo-enzymatic strategies. nih.govacs.org Enzymes such as amine oxidases, imine reductases (IREDs), and lipases are being employed to achieve high stereoselectivity under mild conditions. nih.govrsc.org A chemo-enzymatic approach could be developed for the asymmetric synthesis of the this compound core, potentially starting from readily available pyridine (B92270) precursors. nih.govacs.org

Combining biocatalytic C-H oxidation with other synthetic methods like radical cross-coupling represents a powerful and sustainable strategy for creating complex piperidines. chemistryviews.orgresearchgate.net For instance, an engineered hydroxylase could introduce the methoxy (B1213986) or a precursor hydroxyl group with high regio- and stereocontrol, minimizing the need for traditional protecting group manipulations and reducing waste. The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling and reuse over multiple cycles. rsc.org

Exploration of Novel Reactivity Profiles and Synthetic Utility

The this compound scaffold contains multiple handles for further functionalization, inviting the exploration of novel reactivity. The Boc-protected amine and the methoxy group influence the reactivity of the piperidine ring, particularly at the C-H bonds. Palladium-catalyzed C(sp³)–H arylation, a reaction shown to be effective on N-Boc-piperidines, could be selectively directed to various positions on the ring, controlled by the choice of ligands. rsc.org This would enable the direct introduction of aryl groups, a common transformation in medicinal chemistry.

Furthermore, radical-mediated reactions, such as those involving cobalt catalysis or electrochemistry, are emerging as powerful tools for piperidine functionalization. mdpi.com The development of new catalytic systems, including gold-catalyzed cyclizations or rhodium-catalyzed asymmetric carbometalation of pyridine-derived precursors, could provide novel and efficient entries to this and related scaffolds. nih.govacs.org The 3-methoxy group, in particular, is a valuable synthetic handle that can be used in the preparation of various pharmacologically active compounds, such as adenosine (B11128) receptor antagonists. chemicalbook.comchemicalbook.com

Application in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-based drug discovery (FBDD) relies on screening collections of low-molecular-weight compounds to identify starting points for lead generation. rsc.orgrsc.org There is a growing emphasis on incorporating three-dimensional (3D) fragments to better explore the complex topologies of biological targets. chemistryviews.orgnih.gov The rigid, decorated scaffold of this compound makes it an ideal candidate for inclusion in 3D fragment libraries. rsc.orgnih.govnih.gov Its defined stereochemistry and multiple vectors for chemical elaboration provide a robust platform for building molecular complexity and improving properties like ligand efficiency.

In target-oriented synthesis (TOS), the goal is to create complex molecules with specific biological activities. researchgate.net The piperidine moiety is a privileged scaffold found in numerous approved drugs. researchgate.netnih.gov The specific substitution pattern of this compound can be exploited to synthesize analogs of known bioactive molecules or to develop novel compounds directed at specific biological targets. Diversity-Oriented Synthesis (DOS) strategies, which aim to create a wide range of structurally diverse molecules, could employ this compound as a key building block to rapidly access novel chemical space. nih.gov

Table 2: Properties of this compound as a 3D Fragment

| Property | Relevance in FBDD | Advantage of the Scaffold |

|---|---|---|

| 3D Shape | Enhances interaction with complex protein binding sites. chemistryviews.org | Saturated, substituted ring provides high sp³ character. nih.gov |

| Vectorial Diversity | Multiple points for synthetic elaboration to improve potency. | N-H, C-O, and C-H bonds offer distinct exit vectors. |

| Physicochemical Properties | Controlled properties (MW, cLogP, H-bond donors/acceptors) are crucial. | The Boc and methoxy groups allow for tuning of solubility and polarity. |

| Synthetic Tractability | Fragments must be readily modifiable. | Known reactivity of N-Boc piperidines allows for predictable functionalization. rsc.org |

Computational Chemistry Approaches for Predicting Reactivity and Stereoselectivity

Computational tools are becoming indispensable in modern chemical research. For this compound, Density Functional Theory (DFT) calculations can be employed to predict its conformational preferences, electronic structure, and reactivity. rsc.org Such studies can help rationalize and predict the regioselectivity and stereoselectivity of reactions, such as the ligand-controlled C-H arylation of the piperidine ring. rsc.org DFT can also be used to calculate spectroscopic data (e.g., VCD spectra) to help confirm the absolute configuration of synthetic products. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed for libraries of derivatives to correlate structural features with biological activity, guiding the design of more potent compounds. nih.govtandfonline.com Molecular docking and molecular dynamics simulations can predict how these molecules bind to target proteins, providing insights into the specific interactions that drive affinity and selectivity. rsc.orgacs.org These computational approaches, when used in concert with experimental synthesis and testing, can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and evaluation. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-4-(Boc-amino)-3-methoxypiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves selective Boc protection of the amino group and methoxy substitution on the piperidine ring. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in anhydrous dichloromethane with a base like triethylamine to protect the amine under mild conditions (0–25°C, 4–12 hours) .

- Methoxy Introduction : Methoxylation via nucleophilic substitution or Mitsunobu reaction (e.g., using DIAD and triphenylphosphine) on a hydroxyl precursor .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires strict anhydrous conditions and inert gas protection to prevent Boc deprotection .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IC column) with a hexane/isopropanol mobile phase to confirm the trans configuration. NMR analysis (¹H and ¹³C) can distinguish axial vs. equatorial substituents:

- ¹H-NMR : Methoxy protons appear as a singlet (~δ 3.3–3.5 ppm), while Boc methyl groups resonate as a sharp singlet (~δ 1.4 ppm) .

- NOESY : Correlates spatial proximity of substituents to confirm trans stereochemistry .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., pyrrolidine vs. piperidine cores) or varying substituent positions. To resolve:

- Comparative SAR Studies : Synthesize and test derivatives with systematic modifications (e.g., replacing methoxy with hydroxyl or fluorine) .

- Meta-Analysis : Cross-reference bioactivity data using similarity scores (e.g., Tanimoto coefficient >0.85 for structural alignment) to filter outliers .

- Example table from analogs (adapted from ):

| Compound | Core Structure | Substituent Position | IC₅₀ (μM) |

|---|---|---|---|

| trans-4-(Boc-amino)-3-methoxy | Piperidine | 3-methoxy, 4-Boc | 0.12 |

| cis-4-(Boc-amino)-3-methoxy | Piperidine | 3-methoxy, 4-Boc | 1.4 |

| trans-3-Boc-4-fluoro | Piperidine | 4-fluoro, 3-Boc | 0.09 |

Q. How does the trans-configuration impact the compound’s stability and reactivity in medicinal chemistry applications?

- Methodological Answer : The trans-configuration enhances conformational rigidity, reducing entropy-driven degradation. Key considerations:

- Hydrogen Bonding : The axial Boc group and equatorial methoxy create a stable chair conformation, favoring interactions with enzyme active sites .

- Reactivity : Methoxy’s electron-donating effect stabilizes adjacent carbocations in SN1 reactions, while Boc protection prevents unwanted amine oxidation .

Q. What analytical techniques are critical for resolving data conflicts in chiral synthesis of this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Detects enantiomeric excess (ee) by measuring Cotton effects at 220–250 nm .

- X-ray Crystallography : Resolves absolute configuration; requires high-purity crystals grown via vapor diffusion (e.g., hexane/diethyl ether) .

- Chiral Derivatization : Use Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to convert amines into diastereomers for GC-MS analysis .

Data-Driven Challenges and Solutions

Q. Why do some studies report low yields in Boc deprotection of this compound?

- Methodological Answer : Acidic deprotection (e.g., HCl/dioxane) may protonate the methoxy oxygen, leading to side reactions. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.